molecular formula C7H12ClNO B3031984 1-(3-Chloropropyl)pyrrolidin-2-one CAS No. 91152-30-6

1-(3-Chloropropyl)pyrrolidin-2-one

Cat. No. B3031984
Key on ui cas rn: 91152-30-6
M. Wt: 161.63 g/mol
InChI Key: LNLIBBYAXDZTNJ-UHFFFAOYSA-N
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Patent
US06084097

Procedure details

In the first method the 2-pyrrolidone (2, n=1) or 2-piperidone (2, n=2) is condensed with 1-bromo-3-chloropropane in the presence of bases selected from potassium tert. butoxide, pulverized alkali metals selected from sodium or potassium in nonpolar solvents selected from benzene, xylene, toluene at a temperature ranging from 110 to 150° C. for 1.15 to 14 hrs to give 1-chloro-3-[2-oxo-pyrrolidin-1-yl]propane (3, n=1) or 1-chloro-3-[2-oxopiperidin-1-yl]propane (3, n=2) which on condensation with appropriately substituted piperazines, gave the required compounds of formula 1. This reaction may be carried out in solvents selected from acetone, methylethyl ketone, tetrahydrofuran or dimethylformamide using bases selected from triethylamine, pyridine, sodium or potassium carbonate and catalysts selected from sodium/potassium iodide to improve the yield of the compound of formula 1.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alkali metals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].[NH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][C:8]1=[O:13].Br[CH2:15][CH2:16][CH2:17][Cl:18].CC(C)([O-])C.[K+].[Na].[K]>C1(C)C=CC=CC=1.C1(C)C(C)=CC=CC=1.C1C=CC=CC=1>[Cl:18][CH2:17][CH2:16][CH2:15][N:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].[Cl:18][CH2:17][CH2:16][CH2:15][N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][C:8]1=[O:13] |f:3.4,^1:24,25|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCCC1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Seven
Name
alkali metals
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
7.575 (± 6.425) h
Name
Type
product
Smiles
ClCCCN1C(CCC1)=O
Name
Type
product
Smiles
ClCCCN1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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